molecular formula C13H8BrFN4S B2931020 5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine CAS No. 2060361-29-5

5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine

Cat. No. B2931020
CAS RN: 2060361-29-5
M. Wt: 351.2
InChI Key: VBASUCONNNFGCO-UHFFFAOYSA-N
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Description

The compound “5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorophenyl group, a thiazole ring, and a pyrimidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, thiazole, and pyrimidine) suggests that the compound could have a planar structure. The bromine and fluorine atoms could introduce regions of high electron density, making the compound polar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could be a good leaving group in nucleophilic substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom and a fluorophenyl group could increase the compound’s density and boiling point compared to similar compounds without these groups .

Scientific Research Applications

Cell Kinetics and Cancer Research

The study by Riccardi et al. (1988) on cell kinetics in human malignancies with bromodeoxyuridine (BrdUrd) demonstrates the utility of brominated pyrimidine analogues in cancer research. BrdUrd, similar in function to the requested compound by involving a bromine atom, is incorporated into DNA of proliferating cells. This incorporation, coupled with flow cytometry, allows for detailed analysis of cell proliferation in cancers, aiding in the prognostic evaluation and treatment planning of various malignancies, including leukemia and brain tumors (Riccardi et al., 1988).

Radiosensitizing Applications in Gliomas

The pharmacological evaluation of BrdUrd, another brominated compound, by Russo et al. (1984) as a radiosensitizer in gliomas highlights its potential in enhancing the efficacy of radiotherapy in cancer treatment. The study discusses the infusion methods and pharmacokinetics of BrdUrd, emphasizing its role in potentially improving therapeutic outcomes in glioma patients through radiosensitization (Russo et al., 1984).

Imaging and Neurotransmitter Receptor Mapping

Passchier et al. (2000) investigated the quantitative imaging of serotonin receptors in healthy volunteers using a fluorinated compound, demonstrating the application of such compounds in neuroimaging. The study underscores the capability of fluorinated ligands in mapping neurotransmitter receptors, providing valuable insights into the brain's functional architecture and offering potential pathways for diagnosing and treating neurological disorders (Passchier et al., 2000).

Chemotherapy and Pharmacogenetics

Research on dihydropyrimidine dehydrogenase (DPD) deficiency by Ridge et al. (1998) explores the pharmacogenetics of Caucasian subjects, focusing on the metabolism of fluorouracil, a drug closely related to pyrimidine analogues. This study highlights the importance of understanding genetic predispositions to drug metabolisms, such as those involving fluorinated compounds, to prevent adverse reactions and optimize chemotherapy regimens (Ridge et al., 1998).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its behavior in biological systems. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include studying its synthesis, its reactivity, and its potential uses in various fields. It could be interesting to explore its biological activity, given the presence of several functional groups that are found in biologically active compounds .

properties

IUPAC Name

5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASUCONNNFGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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